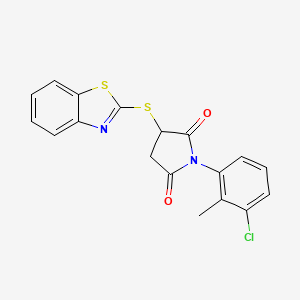![molecular formula C23H25N3O5 B4996845 [5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4996845.png)
[5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an oxazole ring, a piperazine ring, and methoxyphenyl groups, which contribute to its distinctive chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the oxazole ring, the piperazine ring, and the methoxyphenyl groups. The general synthetic route can be summarized as follows:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized through a nucleophilic substitution reaction involving a dihaloalkane and a primary amine. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through a nucleophilic aromatic substitution reaction involving a methoxyphenol and an appropriate electrophile, such as a halide or a sulfonate ester. This reaction is typically carried out under basic conditions, using a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, aryl halides, and sulfonate esters.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate various biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound is used as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of [5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity. Additionally, it may interact with receptors involved in neurotransmission, leading to its potential use in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
[5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone: shares structural similarities with other compounds containing oxazole and piperazine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and piperazine groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
[5-[(3-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-17-6-5-7-18(14-17)30-16-19-15-20(24-31-19)23(27)26-12-10-25(11-13-26)21-8-3-4-9-22(21)29-2/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSESLSDZFEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
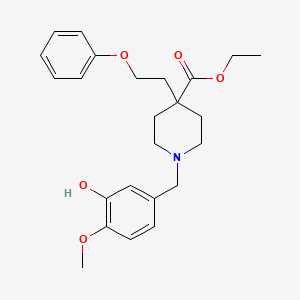
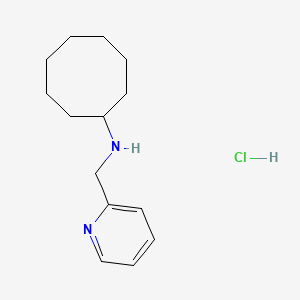
![Propan-2-yl 2-[6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)
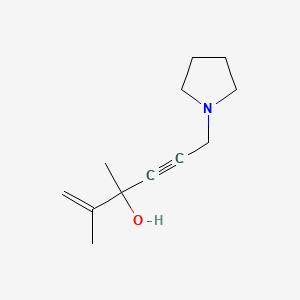
![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
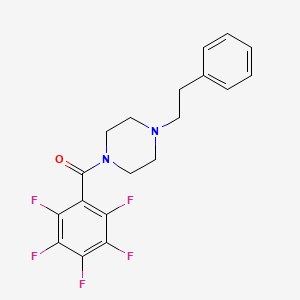
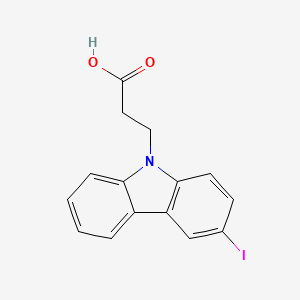
![N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide](/img/structure/B4996868.png)
